4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Overview
Description
“4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid” is a chemical compound with the CAS Number: 2230802-77-2 . It has a molecular weight of 167.6 . The compound is a powder and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6ClN3/c1-5-4-11-6 (2-3-9-11)7 (8)10-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.It is stored at a temperature of 4°C . The compound has a molecular weight of 167.6 .
Scientific Research Applications
Heterofunctionalization and Annulation The compound also serves as a foundation for heterofunctionalization and annulation processes. Through reactions with hydrazine hydrate, 4-chloropyrazolo[1,5-a]pyrazines are transformed into 4-hydrazinylpyrazolo[1,5-a]pyrazines. These intermediates, when reacted with compounds containing one or two reactive sites, lead to the formation of derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. Such reactions underscore the compound's utility in creating structurally diverse heterocycles (Tsizorik et al., 2018).
Structural Analysis and Engineering In the realm of crystal engineering, the structural analysis of pyrazinecarboxylic acids, including variants derived from 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid, reveals the occurrence of carboxylic acid-pyridine supramolecular synthons. These findings are critical for understanding molecular assembly in the crystal structures of pyrazine derivatives and guiding future crystal engineering strategies (Vishweshwar et al., 2002).
Antimicrobial and Antitumor Activities Derivatives of this compound have been explored for their potential antimicrobial and antitumor activities. For instance, enaminones derived from pyrazole compounds have shown cytotoxic effects against human breast and liver carcinoma cell lines, highlighting the compound's significance in medicinal chemistry research for the development of new therapeutic agents (Riyadh, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Structurally related compounds have been used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .
Mode of Action
It is synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and converted via nitrile intermediates to the corresponding amidoximes and amidines .
Biochemical Pathways
Related compounds have been used to synthesize new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .
Result of Action
Related compounds have been proposed as precursors for the preparation of the corresponding amides, antagonists of chemokine receptors .
Action Environment
It is known that the compound is a powder at room temperature .
properties
IUPAC Name |
4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-3-12-6(7(9)10-4)2-5(11-12)8(13)14/h2-3H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZPUSUAEHTQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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